2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide
Overview
Description
“2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide” is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride . This reaction produces (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
The molecular structure of “this compound” is C6H5NO4 . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The maleimide group in “this compound” can react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 155.11 , a density of 1.578±0.06 g/cm3 (Predicted) , and a melting point of 114 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, such as fused imidazoles and pyrrolopyrimidines. These heterocyclic frameworks are often found in biologically active molecules with potential therapeutic applications. For instance, the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides, a related class of compounds, with phosphoryl chloride offers a convenient synthesis method for 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. These imidazole derivatives can be further modified to introduce various substituents, enhancing their chemical diversity and potential biological activities (Kavina, Sizov, & Yakovlev, 2018).
Antimicrobial Activity
Compounds derived from or related to 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide have been studied for their antimicrobial properties. The synthesis of new heterocyclic compounds incorporating antipyrine moiety, starting from key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, has led to the discovery of molecules with significant antimicrobial activity. These synthesized compounds, including pyrrole, thiazole, and pyrazolo[5,1-c]triazines, have been evaluated against various microbial agents, showcasing the potential of such derivatives in developing new antimicrobial drugs (Bondock, Rabie, Etman, & Fadda, 2008).
Biological Activity Studies
The chemical structure of this compound and its derivatives has been explored in the context of biological activity, including cytotoxicity against cancer cell lines. The synthesis of novel compounds from this chemical framework has shown promising results in preliminary biological screenings, suggesting potential applications in cancer therapy. For example, a novel compound derived from the indibulin and combretastatin scaffolds, which are known antimitotic agents, demonstrated significant cytotoxicity on various breast cancer cell lines, highlighting the therapeutic potential of these derivatives (Saeedian Moghadam & Amini, 2018).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the compound is a solid, usually in the form of white crystals, and is slightly soluble in water but can dissolve in organic solvents . It has a strong acidity and should be stored in a dry, cool place, away from fire sources and oxidants .
Biochemical Analysis
Biochemical Properties
2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with thiol groups. This interaction is facilitated by the maleimide group present in the compound, which reacts with thiol groups to form stable thioether bonds . This property makes this compound a valuable tool in bioconjugation and protein labeling. It interacts with various enzymes and proteins that contain thiol groups, such as cysteine residues in proteins, leading to the formation of covalent bonds that can be used to study protein function and structure .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in these pathways through covalent bonding with thiol groups. This modification can alter the activity of these proteins, leading to changes in cell signaling and gene expression . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering their activity and thus affecting metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction is primarily facilitated by the maleimide group, which reacts with thiol groups to form stable thioether bonds . This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this modification can result in changes in gene expression by altering the activity of transcription factors and other proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of protein modification and enzyme activity . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal stability of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects are important to consider when designing experiments and interpreting results from animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving thiol-containing enzymes and proteins . The compound can interact with enzymes such as glutathione S-transferases, which play a role in detoxification and cellular defense mechanisms . These interactions can influence metabolic flux and the levels of various metabolites, highlighting the compound’s potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form covalent bonds with thiol groups allows it to be localized to specific cellular compartments, depending on the presence of target proteins . This localization can influence the compound’s activity and function within different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific proteins and enzymes . The compound can be directed to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of target thiol-containing proteins . This localization can affect the compound’s activity and function, as well as its potential impact on cellular processes .
Properties
IUPAC Name |
2-(5-oxo-2H-pyrrol-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-2H,3-4H2,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEUENMSBVHCSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660729 | |
Record name | 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62833-66-3 | |
Record name | 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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